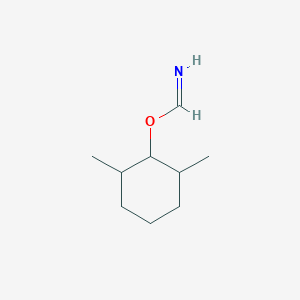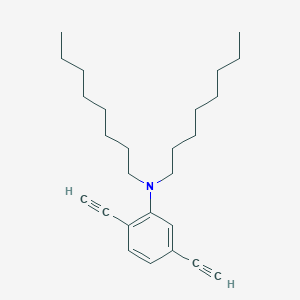
2,5-Diethynyl-N,N-dioctylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diethynyl-N,N-dioctylaniline is an organic compound with the molecular formula C26H39N It is characterized by the presence of ethynyl groups at the 2 and 5 positions of the aniline ring, and dioctyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diethynyl-N,N-dioctylaniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available aniline derivatives.
Alkylation: The nitrogen atom is then alkylated with octyl halides under basic conditions to introduce the dioctyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
2,5-Diethynyl-N,N-dioctylaniline can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethynyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
2,5-Diethynyl-N,N-dioctylaniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 2,5-Diethynyl-N,N-dioctylaniline depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its ethynyl and dioctyl groups. These interactions can modulate biological pathways and result in specific effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Diethynylaniline: Lacks the dioctyl groups, resulting in different physical and chemical properties.
N,N-Dioctylaniline: Lacks the ethynyl groups, affecting its reactivity and applications.
Properties
CAS No. |
824428-82-2 |
|---|---|
Molecular Formula |
C26H39N |
Molecular Weight |
365.6 g/mol |
IUPAC Name |
2,5-diethynyl-N,N-dioctylaniline |
InChI |
InChI=1S/C26H39N/c1-5-9-11-13-15-17-21-27(22-18-16-14-12-10-6-2)26-23-24(7-3)19-20-25(26)8-4/h3-4,19-20,23H,5-6,9-18,21-22H2,1-2H3 |
InChI Key |
ICJBEUQBVHWIAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)C1=C(C=CC(=C1)C#C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-(1,4-Phenylene)bis[6-(diphenylamino)-1-benzofuran-3-carbonitrile]](/img/structure/B14220354.png)

![[5-(Trifluoromethyl)tridec-4-EN-1-YL]benzene](/img/structure/B14220361.png)
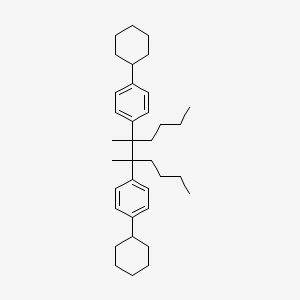
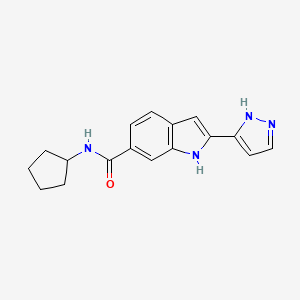

![N-[(1R,2R,6R)-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide](/img/structure/B14220386.png)
![Benzoic acid;[3-[(10-methylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14220392.png)
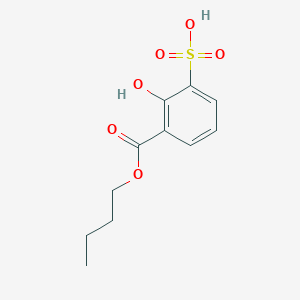
![(1R,2R,4S)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14220399.png)

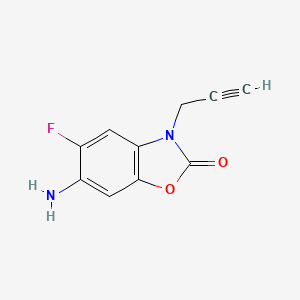
![3-(2-methoxyphenyl)-5-(4-methylphenyl)-2H-pyrazolo[3,4-c]pyridazine](/img/structure/B14220423.png)
